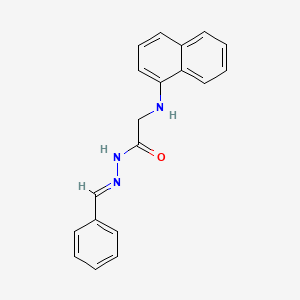![molecular formula C26H20N4O6S2 B11541372 (5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11541372.png)
(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] is a complex organic compound characterized by its unique structure, which includes piperazine and benzodioxole moieties linked through thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] typically involves multi-step organic reactions. One common method includes the condensation of piperazine with thiazole derivatives, followed by the introduction of benzodioxole groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (2Z)-2-[4-(1,3-benzodioxol-5-ylmethoxy)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] lies in its dual thiazole and benzodioxole moieties, which provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Propiedades
Fórmula molecular |
C26H20N4O6S2 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H20N4O6S2/c31-23-21(11-15-1-3-17-19(9-15)35-13-33-17)37-25(27-23)29-5-7-30(8-6-29)26-28-24(32)22(38-26)12-16-2-4-18-20(10-16)36-14-34-18/h1-4,9-12H,5-8,13-14H2/b21-11-,22-12- |
Clave InChI |
RUSSBQHXEKRDBA-IINORCHSSA-N |
SMILES isomérico |
C1N(CCN(C1)C2=NC(=O)/C(=C/C3=CC4=C(OCO4)C=C3)/S2)C5=NC(=O)/C(=C/C6=CC7=C(OCO7)C=C6)/S5 |
SMILES canónico |
C1CN(CCN1C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=NC(=O)C(=CC6=CC7=C(C=C6)OCO7)S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541299.png)
![3,5-Bis[(2-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11541300.png)
![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11541314.png)
![(3E)-3-{2-[(2-aminophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11541322.png)
![N'-[(E)-{4-[(4-Fluorophenyl)methoxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11541330.png)
![N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11541336.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B11541346.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11541350.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4,6-dimethylpyrimidin-2-YL)sulfanyl]propanehydrazide](/img/structure/B11541353.png)
![4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11541371.png)
![2-methoxy-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenyl acetate](/img/structure/B11541377.png)
![2-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541379.png)
